9-Amino-minocycline HCl
Description
Contextualization within the Tetracycline (B611298) Class of Chemical Compounds
The tetracyclines are a family of broad-spectrum antibiotics discovered in the 1940s. nih.gov They are characterized by a four-ring carbocyclic structure. The first generation of these compounds, including tetracycline itself, became widely used for treating a variety of bacterial infections. nih.govgoogle.com However, the emergence of bacterial resistance prompted the development of second and third-generation tetracyclines with improved properties. google.com
Minocycline (B592863), a second-generation tetracycline introduced in 1971, exhibited enhanced activity and better pharmacokinetic properties compared to its predecessors. nextstepsinderm.comnumberanalytics.com The chemical modifications on the tetracycline scaffold, particularly at carbons 7 through 9 on the D-ring, were instrumental in developing derivatives like doxycycline (B596269) and minocycline. nextstepsinderm.comjddonline.com 9-Amino-minocycline HCl is a direct descendant of this lineage, representing a key modification at the 9-position of the minocycline structure. cymitquimica.com This substitution is pivotal, as historical attempts to introduce substituents like nitro and hydroxy groups at this position had resulted in compounds with poor antibacterial activity. nih.gov
Historical Perspective of Minocycline Derivatization and Analog Development
The development of minocycline itself was a significant step in the evolution of tetracyclines, offering a broader spectrum of activity. numberanalytics.com The journey of minocycline derivatization has been driven by the need to overcome antibiotic resistance and to enhance the therapeutic profile of this class of drugs. Research efforts have focused on creating new tetracycline analogs that could be effective in various therapeutic conditions. google.com
The 9-position of the minocycline molecule became a focal point for synthetic chemists. In the 1990s, researchers discovered that introducing 9-acylamido derivatives to minocycline led to compounds with significant antibacterial activity. nih.gov A major breakthrough was the finding that attaching an N,N-dialkylamine moiety to the acyl group resulted in compounds active against bacteria possessing resistance genes. nih.gov This led to the development of the glycylcyclines, a third generation of tetracyclines. biomedres.us
The synthesis of 9-Amino-minocycline is a critical step in creating these advanced analogs. It is typically prepared from minocycline hydrochloride through a nitration reaction to form 9-nitrominocycline (B13437437), which is then reduced to 9-aminominocycline (B1505792). google.comgoogle.com This amino group provides a reactive site for further chemical modifications. asm.org
Significance of this compound as a Core Research Compound and Intermediate
This compound is not primarily an end-product for therapeutic use but rather a crucial intermediate in the synthesis of more complex and potent molecules. chemicalbook.comclearsynth.com Its importance lies in its role as a building block for a new generation of tetracycline antibiotics.
The free amino group at the 9-position allows for the attachment of various side chains, leading to the creation of novel derivatives with tailored properties. asm.org For instance, it is a key precursor in the synthesis of tigecycline (B611373), a glycylcycline antibiotic. biomedres.usgoogle.com The synthesis of tigecycline involves the acylation of 9-aminominocycline. google.com
Furthermore, 9-Amino-minocycline has been instrumental in the development of the aminomethylcyclines (AMCs), a novel class of C-9-substituted minocycline derivatives. asm.org These compounds have shown potent activity against a wide range of bacteria, including those resistant to older tetracyclines. asm.org The synthesis of AMCs starts with the creation of 9-aminomethylminocycline from 9-Amino-minocycline, which then serves as a scaffold for further chemical exploration. asm.org
Recent research has also explored the synthesis of novel 9-heteroaryl-substituted minocycline analogs from this compound, which have demonstrated promising activity against Mycobacterium tuberculosis and Mycobacterium abscessus. alfa-chemistry.com The versatility of the amino group allows for the introduction of diverse chemical moieties, enabling the fine-tuning of the molecule's biological activity and pharmacokinetic profile.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 149934-21-4 |
| Molecular Formula | C23H29ClN4O7 |
| Molecular Weight | 508.96 g/mol |
| Appearance | Dark green powder |
| Synonyms | (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide hydrochloride, Tigecycline EP Impurity B HCl |
Interactive Data Table: Key Chemical Intermediates and Derivatives
| Compound | Starting Material | Key Reaction | Significance |
| 9-Nitrominocycline | Minocycline HCl | Nitration | Precursor to 9-Amino-minocycline |
| 9-Amino-minocycline | 9-Nitrominocycline | Reduction | Key intermediate for derivatization |
| Tigecycline | 9-Amino-minocycline | Acylation | Third-generation glycylcycline antibiotic |
| 9-Aminomethylminocycline | 9-Amino-minocycline | Amidomethylation and deprotection | Intermediate for aminomethylcycline (AMC) antibiotics |
| 9-Heteroaryl-substituted minocycline analogs | This compound | Amide coupling | Potential new treatments for tuberculosis |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C23H29ClN4O7 |
|---|---|
Molecular Weight |
508.9 g/mol |
IUPAC Name |
9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H28N4O7.ClH/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);1H |
InChI Key |
MQRUQMWLTBRONP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 9 Amino Minocycline Hcl
Established Synthetic Pathways for 9-Amino-minocycline HCl Production
The traditional and most common routes to produce this compound begin with minocycline (B592863) hydrochloride as the starting material. The core transformation involves the introduction of a nitro group at the 9-position of the aromatic D-ring, followed by its reduction to the desired amino group.
The initial and critical step in the synthesis is the regioselective nitration of the electron-rich aromatic ring of minocycline. This is typically achieved by treating minocycline hydrochloride with a potent nitrating agent. googleapis.com A common method involves dissolving minocycline hydrochloride in an acid, such as acetic acid or sulfuric acid, at low temperatures (e.g., -10 to 0 °C) and then introducing the nitrating agent. google.comgoogle.com The choice of nitrating agent can vary, with reagents like dinitrogen pentoxide or a mixture of nitric acid and sulfuric acid being employed to install the nitro group at the C9 position, yielding 9-nitro-minocycline. google.comchemicalbook.com
Following successful nitration, the intermediate 9-nitro-minocycline undergoes a reduction step to convert the nitro group (-NO₂) into a primary amine (-NH₂), thereby forming 9-Amino-minocycline. googleapis.comgoogle.com This reduction is a standard transformation in organic synthesis, and several methods have been established for this specific conversion on the tetracycline (B611298) framework.
Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its efficiency and clean reaction profile. wikipedia.org In the synthesis of 9-Amino-minocycline, the 9-nitro intermediate is reduced using hydrogen gas in the presence of a metal catalyst. chemicalbook.com
Commonly employed catalytic systems include:
Palladium-on-Carbon (Pd/C): This is a frequently used catalyst for various hydrogenation reactions, including the reduction of nitro compounds. wikipedia.orgacs.orgmasterorganicchemistry.com The process involves reacting the 9-nitro-minocycline with hydrogen gas under pressure in the presence of Pd/C. chemicalbook.com
Platinum Dioxide (PtO₂): Also known as Adams' catalyst, platinum dioxide is another effective catalyst for this transformation. chemicalbook.com The reduction of the nitro compound to the corresponding amino derivative is accomplished with hydrogen over PtO₂. chemicalbook.com
These catalytic methods are favored for their high yields and the relative ease of removing the heterogeneous catalyst by filtration upon reaction completion.
As an alternative to catalytic hydrogenation, chemical reduction using metals in an acidic medium is a robust and established technique. For the synthesis of 9-Amino-minocycline, this approach offers a different set of reaction conditions and can be advantageous in certain manufacturing contexts.
A notable example is the use of zinc powder. google.com In this procedure, 9-nitrominocycline (B13437437) sulfate (B86663) is dissolved in an aqueous acetic acid solution, and zinc powder is added to effect the reduction of the nitro group. google.com This method is analogous to the Béchamp reduction or a modified Clemmensen reduction, where a metal acts as the electron donor in an acidic environment to reduce the nitro functionality. google.comorgsyn.orgnih.gov Besides zinc, other reducing metals like iron powder have also been reported for this conversion. google.com
| Reduction Method | Catalyst/Reagent | Typical Conditions | Reference |
| Catalytic Hydrogenation | Platinum Dioxide (PtO₂) | H₂ gas | chemicalbook.com |
| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | H₂ gas | chemicalbook.comwikipedia.org |
| Chemical Reduction | Zinc Powder | Aqueous Acetic Acid | google.com |
| Chemical Reduction | Iron Powder | Aqueous Acetic Acid | google.com |
Novel and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent innovations in the synthesis of 9-Amino-minocycline have focused on developing more environmentally friendly, safer, and cost-effective processes. mdpi.com A significant development is a synthetic route that avoids the use of highly corrosive concentrated sulfuric acid for nitration and replaces palladium-carbon catalytic hydrogenation with alternative reducing agents. google.com
This compound as a Key Intermediate in Advanced Derivative Synthesis
This compound is not an end product itself but rather a crucial building block for the synthesis of next-generation tetracycline antibiotics. Its primary amino group at the 9-position provides a reactive handle for further chemical modification, allowing for the introduction of various side chains to enhance antibacterial activity and overcome resistance mechanisms. scielo.org.za
The most prominent application of 9-Amino-minocycline is in the synthesis of tigecycline (B611373), the first clinically approved member of the glycylcycline class of antibiotics. google.comnih.gov Tigecycline is a semi-synthetic derivative of minocycline, and its synthesis hinges on the availability of the 9-amino intermediate. nih.gov
The synthetic pathway to tigecycline involves the acylation of the 9-amino group of 9-Amino-minocycline. google.comgoogle.com Specifically, 9-Amino-minocycline hydrochloride is reacted with an N-protected glycine (B1666218) derivative, such as N-tert-butyl glycyl chloride (or tert-butylaminoacetyl chloride), in an amide condensation reaction. google.comgoogle.com This step attaches the characteristic glycylamido side chain to the C9 position of the tetracycline core, resulting in the formation of tigecycline. google.comnih.gov This structural modification is critical for tigecycline's broad-spectrum activity and its ability to evade common tetracycline resistance mechanisms. nih.gov
Utilization in Aminomethylcycline Generation
9-Amino-minocycline is a key precursor in the synthesis of aminomethylcyclines, a class of tetracycline derivatives with potent activity against a broad spectrum of bacteria, including those resistant to older tetracyclines. asm.orgresearchgate.net The generation of aminomethylcyclines from 9-amino-minocycline involves a two-step process: amidomethylation followed by deprotection. researchgate.net
A notable example is the synthesis of Omadacycline, a 9-neopentylaminomethylminocycline. asm.orgresearchgate.net The synthesis starts with the reaction of minocycline with N-hydroxymethylphthalimide in the presence of trifluoroacetic acid and sulfuric acid. google.com The resulting phthalimide (B116566) intermediate is then deprotected using methylamine (B109427) to yield 9-aminomethylminocycline. researchgate.net This intermediate can then be further derivatized to produce a variety of aminomethylcyclines, including Omadacycline. asm.orgresearchgate.net These compounds have demonstrated significant in vitro activity against Gram-positive bacteria harboring tetracycline resistance mechanisms such as ribosomal protection and efflux. asm.org
| Derivative Class | Key Intermediate | Synthetic Approach | Resulting Compound Example | Reference |
| Aminomethylcyclines | 9-Aminomethylminocycline | Amidomethylation and deprotection | Omadacycline | asm.orgresearchgate.net |
Application in Heteroaryl-Substituted Minocycline Analogues
The C9-amino group of this compound provides a convenient handle for the introduction of various substituents, including heteroaryl moieties. The synthesis of 9-heteroaryl-substituted minocycline analogues has been achieved through an amidation reaction. alfa-chemistry.com
In a general procedure, this compound is coupled with a corresponding carboxylic acid in the presence of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide). alfa-chemistry.com This methodology has been employed to synthesize a series of novel analogues with promising activity against Mycobacterium tuberculosis and Mycobacterium abscessus. alfa-chemistry.com The introduction of a heterocyclic side chain at the 9-position, particularly with a methylene (B1212753) spacer, has been shown to significantly enhance antimycobacterial activity. alfa-chemistry.com
| Reagents | Role | Example of Synthesized Analogue | Reference |
| This compound | Starting Material | 9-heteroaryl-substituted minocycline | alfa-chemistry.com |
| Corresponding Acid | Heteroaryl source | Thiazole-containing analogue | alfa-chemistry.com |
| HATU | Coupling Agent | - | alfa-chemistry.com |
| DIPEA | Base | - | alfa-chemistry.com |
Mannich Reaction Substrate for Novel Minocycline Derivatives
This compound is an effective substrate in the three-component Mannich reaction, a powerful tool for carbon-carbon bond formation. researchgate.netscielo.org.zanih.govorganic-chemistry.org This reaction involves the condensation of an amine (9-Amino-minocycline), an aldehyde, and a ketone, typically catalyzed by an organocatalyst like L-proline. researchgate.netscielo.org.za
The reaction has been optimized using this compound, various aldehydes (e.g., nitrobenzaldehyde, benzaldehyde), and ketones (e.g., hydroxyacetone, butanone, methoxyacetone) in a one-pot synthesis. researchgate.netscielo.org.za The general procedure involves suspending L-proline in a solvent like methanol, followed by the addition of this compound, the aldehyde, and the ketone. scielo.org.za The resulting Mannich adducts are then purified. scielo.org.za This approach has led to the creation of novel minocycline derivatives with extensions on the C and D rings. researchgate.net
The synthesized Mannich adducts have been evaluated for their in vitro antibacterial efficacy. researchgate.netscielo.org.za Generally, these derivatives exhibit good activity against Gram-positive bacteria. scielo.org.za
| Reaction Component | Example | Catalyst | Result | Reference |
| Amine | This compound | L-proline | Novel Mannich adducts | researchgate.netscielo.org.za |
| Aldehyde | Nitrobenzaldehyde | researchgate.net | ||
| Ketone | Hydroxyacetone | researchgate.netscielo.org.za |
Structure Activity Relationship Sar Studies Centered on the 9 Position Modification
Impact of the 9-Amino Moiety on Pharmacological Properties
The introduction of an amino group at the 9-position of the minocycline (B592863) molecule, creating 9-Amino-minocycline, is a pivotal modification that significantly influences its antibacterial activity and pharmacological profile. cymitquimica.com This substitution has been shown to enhance the efficacy and potency of the antibiotic against various resistant bacterial species. jyoungpharm.orgresearchgate.net The presence of the 9-amino group serves as a reactive handle, allowing for the synthesis of a wide array of derivatives with tailored properties. researchgate.netgoogle.com While early attempts at substitution at the 9-position with groups like nitro and hydroxy resulted in compounds with poor antibacterial activity, the development of 9-amino derivatives has proven to be a successful strategy. nih.gov The hydrochloride salt form of 9-Amino-minocycline improves its solubility in aqueous solutions, a desirable characteristic for pharmaceutical formulations. cymitquimica.com
Derivatization at the 9-Position for Modulated Biological Activities
The 9-amino group of minocycline provides a versatile platform for creating new analogs with modulated biological activities. researchgate.netgoogle.com By reacting 9-Amino-minocycline with various chemical entities, researchers have been able to synthesize derivatives with enhanced antimicrobial spectrums, increased potency, and the ability to circumvent bacterial resistance mechanisms. researchgate.netnih.govnih.gov
Derivatization at the 9-position has led to the development of minocycline analogues with significantly improved antimicrobial profiles. jyoungpharm.orgnih.gov For instance, the synthesis of 9-acylamino and 9-sulfonylamino derivatives has yielded compounds with potent activity against both tetracycline-susceptible and resistant strains, particularly Gram-positive pathogens. nih.gov
Furthermore, the introduction of heteroaryl side chains at the 9-position has shown promise in enhancing antimycobacterial activity. nih.govalfa-chemistry.com Studies have revealed that incorporating a heterocyclic side chain, such as a pyridine (B92270) ring, along with a methylene (B1212753) spacer, can significantly boost activity against Mycobacterium tuberculosis and Mycobacterium abscessus compared to benzene (B151609) analogues. alfa-chemistry.com The position of the nitrogen atom within the pyridine ring and the use of bioisosteric replacements like thiazole (B1198619) and pyrazole (B372694) have also been explored to optimize activity. alfa-chemistry.com
The following table summarizes the minimum inhibitory concentrations (MICs) of selected 9-substituted minocycline analogues against various bacterial strains, demonstrating their enhanced potency.
| Compound/Analog | Bacterial Strain | MIC (μg/mL) | Reference |
| 9-neopentylaminomethylminocycline (Omadacycline) | Staphylococcus aureus (Tet M) | ≤0.06 - 2.0 | nih.govnih.gov |
| 9-neopentylaminomethylminocycline (Omadacycline) | Enterococcus faecalis (Tet M, Tet L) | ≤0.06 - 2.0 | nih.govnih.gov |
| 9-neopentylaminomethylminocycline (Omadacycline) | Streptococcus pneumoniae (Tet M) | ≤0.06 - 2.0 | nih.govnih.gov |
| Minocycline Hybrid 2 (p-anisaldehyde derived) | P. acnes MTCC 1951 | ~4 times more potent than minocycline | jyoungpharm.org |
| Minocycline Hybrid 6 | P. acnes MTCC 1951 | Comparable to chloramphenicol (B1208) and ciprofloxacin | jyoungpharm.org |
| Minocycline Hybrid 8 | P. acnes MTCC 1951 | Comparable to chloramphenicol and ciprofloxacin | jyoungpharm.org |
| 9-amino-doxycycline | E. coli 25922 | 1 | nih.gov |
| 9-amino-doxycycline | E. coli 1-849 | 2 | nih.gov |
| 9-amino-doxycycline | S. aureus R2507 | 4 | nih.gov |
A key driver for modifying the 9-position of minocycline is to overcome common bacterial resistance mechanisms, such as efflux pumps and ribosomal protection. nih.govnih.gov Efflux pumps actively transport tetracyclines out of the bacterial cell, reducing their intracellular concentration and thus their effectiveness. nih.govfrontiersin.org Ribosomal protection proteins bind to the ribosome, preventing tetracyclines from inhibiting protein synthesis. nih.govfrontiersin.org
The development of 9-substituted analogues has yielded compounds that can evade these resistance mechanisms. nih.govnih.gov For example, the aminomethylcyclines (AMCs), a class of 9-position derivatives of minocycline, have demonstrated potent activity against Gram-positive bacteria expressing both Tet(K) efflux and Tet(M) ribosomal protection mechanisms. nih.govnih.govresearchgate.net This suggests that the structural modifications at the 9-position interfere with the ability of these resistance proteins to recognize and act upon the antibiotic.
Specifically, the introduction of bulky side chains at the 9-position, such as the tert-butyl-glycylamido group in tigecycline (B611373), has been shown to be effective against bacteria possessing efflux and ribosomal protection mechanisms. nih.govcore.ac.uk Similarly, the exploration of heteroaryl side chains at the 9-position of minocycline has been pursued to avoid inactivation by the TetX enzyme in M. abscessus and to potentially evade efflux pumps like Rv1258c. nih.gov
Exploration of Different Side Chains at the 9-Position (e.g., Alkylamino, Acylamino, Sulfonylamino)
A wide variety of side chains have been attached to the 9-amino group of minocycline to explore their impact on antibacterial activity. researchgate.netnih.govnih.gov These include alkylamino, acylamino, and sulfonylamino groups, each conferring distinct properties to the resulting analogue.
Alkylamino Derivatives: The synthesis of 9-aminomethylminocycline has provided a reactive intermediate for the creation of numerous derivatives with diverse alkyl substitutions. nih.gov One notable example is 9-neopentylaminomethylminocycline, also known as omadacycline, which exhibits potent activity against tetracycline-resistant Gram-positive bacteria. nih.govresearchgate.net The length and branching of the alkyl chain have been shown to influence potency. nih.gov
Acylamino Derivatives: The addition of acyl groups to the 9-amino position has been another fruitful area of investigation. nih.govnih.gov While initial 9-acylamido derivatives showed activity comparable to older tetracyclines but were ineffective against resistant strains, further modification of the acyl group to include an N,N-dialkylamine moiety led to compounds with activity against bacteria containing tet genes. nih.gov Tigecycline, a glycylcycline antibiotic, features a tert-butyl-glycylamido side chain at the 9-position of minocycline, which contributes to its broad-spectrum activity and ability to overcome resistance. nih.govcore.ac.uk
Sulfonylamino Derivatives: Research has also explored the synthesis of 9-sulfonylamino derivatives of minocycline. nih.gov Many of these compounds have demonstrated improved antibacterial activity against a range of tetracycline- and minocycline-resistant Gram-positive pathogens. nih.gov
The following table provides examples of different side chains introduced at the 9-position and their general impact on activity.
| Side Chain Type | Example | General Impact on Activity | Reference |
| Alkylamino | 9-neopentylaminomethylminocycline (Omadacycline) | Potent activity against tetracycline-resistant Gram-positive bacteria | nih.govresearchgate.net |
| Acylamino | Tigecycline (9-t-butylglycylamido-minocycline) | Broad-spectrum activity, overcomes efflux and ribosomal protection | nih.govnih.govcore.ac.uk |
| Sulfonylamino | Various 9-sulfonylamino derivatives | Improved activity against resistant Gram-positive pathogens | nih.gov |
| Heteroaryl | 9-heteroaryl-substituted minocycline analogues | Enhanced antimycobacterial activity, avoidance of TetX inactivation | nih.govalfa-chemistry.com |
Molecular and Cellular Mechanisms of Action Beyond Direct Antimicrobial Effects
Anti-Inflammatory Modulatory Pathways
The anti-inflammatory capabilities of 9-Amino-minocycline HCl are multifaceted, involving the modulation of various cellular and molecular processes that are central to the inflammatory cascade. These mechanisms collectively contribute to its ability to dampen excessive inflammatory responses.
Inhibition of Microglial and Macrophage Activation
A primary mechanism of the anti-inflammatory action of this compound is its ability to inhibit the activation of microglia and macrophages. jneurosci.orgnih.gov Microglia, the resident immune cells of the central nervous system (CNS), and macrophages play a crucial role in initiating and propagating inflammatory responses. nih.gov In pathological conditions, these cells become activated, releasing a barrage of pro-inflammatory molecules.
Studies have demonstrated that minocycline (B592863), the parent compound of this compound, effectively suppresses microglial activation in various models of neurological injury and disease. jneurosci.orgnih.govdiabetesjournals.org This inhibition is crucial in mitigating neuroinflammation. Research in a rat model of diabetic retinopathy showed that minocycline treatment significantly reduced the activation of retinal microglia. diabetesjournals.org Similarly, in models of spinal cord injury, minocycline has been shown to decrease the density of activated microglia and macrophages at the injury site. jneurosci.org The ability to suppress the activation of these key immune cells is a cornerstone of its anti-inflammatory profile. ucalgary.caspandidos-publications.com
Attenuation of Pro-inflammatory Cytokine and Mediator Production
Concurrent with the inhibition of microglial and macrophage activation, this compound and its parent compound have been shown to significantly reduce the production of pro-inflammatory cytokines and other inflammatory mediators. nih.govdiabetesjournals.org These molecules, such as interleukins (IL-1β, IL-6), tumor necrosis factor-alpha (TNF-α), and chemokines (e.g., CCL2), are pivotal in orchestrating the inflammatory response. nih.govsemanticscholar.org
In a rodent model of diabetic retinopathy, minocycline treatment led to a repression of diabetes-induced production of inflammatory cytokines in the retina. diabetesjournals.org Studies on endotoxin-induced uveitis also revealed that minocycline treatment strongly inhibited the production of TNF-α, CCL-2, IL-1β, and IL-6. semanticscholar.org Furthermore, in vitro studies using lipopolysaccharide (LPS)-activated microglial cells have confirmed that minocycline can dose-dependently decrease the expression of several pro-inflammatory cytokines and chemokines. nih.govnih.gov This broad-spectrum inhibition of inflammatory mediators underscores its potent anti-inflammatory capacity.
| Pro-inflammatory Cytokine/Mediator | Effect of Minocycline/9-Amino-minocycline HCl | Observed in Model/System |
|---|---|---|
| Interleukin-1β (IL-1β) | Inhibition/Reduction | Diabetic Retinopathy, Endotoxin-Induced Uveitis, S. aureus-induced Brain Abscess nih.govdiabetesjournals.orgsemanticscholar.org |
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition/Reduction | Endotoxin-Induced Uveitis, Amyloid Precursor Protein Transgenic Mice nih.govsemanticscholar.org |
| Interleukin-6 (IL-6) | Inhibition/Reduction | Endotoxin-Induced Uveitis, BV-2 Microglia nih.govsemanticscholar.org |
| Chemokine (C-C motif) ligand 2 (CCL2) | Inhibition/Reduction | Endotoxin-Induced Uveitis, S. aureus-induced Brain Abscess nih.govsemanticscholar.org |
Interaction with Cellular Signaling Cascades (e.g., NF-κB, MAPK Pathway, PI3K/Akt Pathway)
The anti-inflammatory effects of this compound are mediated through its interaction with key intracellular signaling pathways that regulate inflammation. These include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.govresearchgate.netresearchgate.net
The NF-κB pathway is a central regulator of inflammatory gene expression. Minocycline has been shown to inhibit NF-κB activity, thereby dampening the production of inflammatory mediators. spandidos-publications.comresearchgate.net The MAPK pathway, which is also involved in the expression of inflammatory genes, is another target. Specifically, minocycline has been found to inhibit the p38 MAPK signaling pathway, which is known to be involved in the synthesis of inflammatory cytokines. nih.govresearchgate.net
| Signaling Pathway | Effect of Minocycline/9-Amino-minocycline HCl | Downstream Consequences |
|---|---|---|
| Nuclear Factor-kappa B (NF-κB) | Inhibition | Decreased production of inflammatory mediators like COX-2 and iNOS. spandidos-publications.comresearchgate.net |
| Mitogen-Activated Protein Kinase (MAPK) | Inhibition (specifically p38 MAPK) | Reduced synthesis of inflammatory cytokines. nih.govresearchgate.net |
| Phosphoinositide 3-kinase (PI3K)/Akt | Modulation | Contributes to anti-inflammatory and neuroprotective effects. researchgate.net |
Regulation of Pro-inflammatory Enzyme Activities
This compound and its parent compound exert their anti-inflammatory effects by regulating the activity of several pro-inflammatory enzymes. These enzymes, when upregulated during inflammation, contribute to tissue damage and perpetuate the inflammatory response.
Matrix Metalloproteinases (MMPs): Minocycline is a known inhibitor of MMPs, particularly MMP-9. nih.govresearchgate.net MMPs are enzymes that degrade the extracellular matrix, and their inhibition can prevent tissue breakdown associated with inflammation. ugr.es
Inducible Nitric Oxide Synthase (iNOS): Minocycline has been shown to inhibit the expression and activity of iNOS. nih.govresearchgate.net iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. By inhibiting iNOS, minocycline reduces the detrimental effects of excessive NO production. spandidos-publications.com
Cyclooxygenase-2 (COX-2): This enzyme is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Minocycline has been found to inhibit COX-2 expression and the subsequent production of prostaglandin (B15479496) E2. jneurosci.orgnih.gov
Phospholipase A2 (PLA2): Minocycline can also downregulate the pro-inflammatory pathway involving phospholipase A2. researchgate.net
| Pro-inflammatory Enzyme | Effect of Minocycline/9-Amino-minocycline HCl | Mechanism/Outcome |
|---|---|---|
| Matrix Metalloproteinases (MMPs) | Inhibition | Prevents degradation of the extracellular matrix. nih.govresearchgate.netugr.es |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition | Reduces production of pro-inflammatory nitric oxide. spandidos-publications.comnih.govresearchgate.net |
| Cyclooxygenase-2 (COX-2) | Inhibition | Decreases production of inflammatory prostaglandins. jneurosci.orgnih.gov |
| Phospholipase A2 (PLA2) | Downregulation | Reduces a pro-inflammatory pathway. researchgate.net |
Neuroprotective Molecular Underpinnings
Beyond its anti-inflammatory properties, this compound exhibits significant neuroprotective effects. These effects are attributed to its ability to counteract oxidative stress, a key contributor to neuronal damage in various neurological disorders.
Attenuation of Oxidative Stress through Direct Scavenging of Reactive Species
A notable mechanism of neuroprotection afforded by minocycline and its derivatives is the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov Oxidative stress, resulting from an imbalance between the production of these reactive species and the body's ability to neutralize them, leads to cellular damage and is implicated in the pathogenesis of numerous neurodegenerative diseases.
Research has shown that minocycline is an effective antioxidant with radical-scavenging potency. nih.gov It has been demonstrated to directly scavenge peroxynitrite, a potent and damaging reactive nitrogen species. nih.gov This direct scavenging activity is a key aspect of its neuroprotective capabilities. In studies, submicromolar concentrations of minocycline were effective in preventing tyrosine nitration of α-synuclein by peroxynitrite, a process relevant to Parkinson's disease pathology. nih.gov This direct antioxidant action may contribute significantly to its neuroprotective effects observed in various models of neuronal injury. nih.gov
Inhibition of Apoptotic Pathways via Caspase-1 and Caspase-3 Regulation
This compound, a derivative of minocycline, demonstrates significant anti-apoptotic properties through the regulation of key enzymes in the apoptotic cascade, specifically caspase-1 and caspase-3. nih.govnih.govstemcell.comdirect-ms.org Research has shown that minocycline can inhibit the upregulation of both caspase-1 and caspase-3 mRNA. nih.gov This transcriptional regulation is a critical mechanism in its neuroprotective effects, as demonstrated in a transgenic mouse model of Huntington's disease where minocycline delayed disease progression. nih.gov The inhibition of these caspases is not limited to neurodegenerative diseases. In models of diabetic retinopathy, minocycline treatment has been shown to reduce caspase-3 activity, thereby protecting retinal neurons from apoptosis. diabetesjournals.org
The mechanism of inhibition extends to downstream events following mitochondrial stress. Minocycline has been found to inhibit the activation of caspase-9, an initiator caspase that is activated by the release of cytochrome c from the mitochondria. nih.govtandfonline.com Activated caspase-9 then proceeds to activate executioner caspases like caspase-3. nih.govresearchgate.net By preventing the activation of caspase-9, minocycline effectively halts the progression of this apoptotic signaling pathway. nih.gov Furthermore, in cell models of Huntington's disease, minocycline has been observed to inhibit the activation of caspase-8, another initiator caspase involved in the extrinsic apoptotic pathway. nih.gov
Table 1: Research Findings on Caspase Inhibition by Minocycline
| Model System | Key Findings | References |
|---|---|---|
| Transgenic mouse model of Huntington's disease | Delayed disease progression, inhibited caspase-1 and caspase-3 mRNA upregulation. | nih.gov |
| Rodent model of diabetic retinopathy | Reduced caspase-3 activation and protected retinal neurons. | diabetesjournals.org |
| Striatal cell model of Huntington's disease | Inhibited activation of caspase-8, -1, -9, and -3. | nih.gov |
| R6/2 mice (Huntington's disease model) | Inhibited caspase-1, -3, and -9 activation. | nih.gov |
Modulation of Mitochondrial Cell Death Mechanisms (e.g., Cytochrome c Release)
A pivotal aspect of the anti-apoptotic action of this compound lies in its ability to modulate mitochondrial cell death pathways. A key event in the intrinsic apoptotic pathway is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. nih.govpnas.orgnih.gov Minocycline has been shown to directly inhibit this release. direct-ms.orgpnas.orgnih.gov This prevention of cytochrome c translocation is a crucial upstream event that subsequently blocks the activation of the caspase cascade, including caspase-9 and caspase-3. nih.govtandfonline.comnih.gov
The stabilizing effect of minocycline on the mitochondrial membrane is a likely contributor to this inhibition. tandfonline.comresearchgate.net It has been suggested that minocycline inhibits the opening of the mitochondrial permeability transition pore (mPTP), a key event that can lead to mitochondrial swelling and the release of pro-apoptotic factors. nih.gov Beyond cytochrome c, minocycline also prevents the mitochondrial release of other cell death-promoting factors, such as Smac/Diablo and apoptosis-inducing factor (AIF). pnas.org This demonstrates that minocycline can block both caspase-dependent (via cytochrome c and Smac/Diablo) and caspase-independent (via AIF) mitochondrial cell death pathways. pnas.org
Table 2: Research Findings on Mitochondrial Modulation by Minocycline
| Mechanism | Key Findings | References |
|---|---|---|
| Cytochrome c Release | Directly inhibits the release of cytochrome c from mitochondria. | direct-ms.orgpnas.orgnih.gov |
| Mitochondrial Membrane Stabilization | Stabilizes the mitochondrial membrane, potentially by inhibiting the mPTP. | tandfonline.comresearchgate.netnih.gov |
| Release of other Apoptotic Factors | Prevents the release of Smac/Diablo and AIF from mitochondria. | pnas.org |
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitory Activity
This compound exhibits potent inhibitory activity against Poly(ADP-ribose) Polymerase-1 (PARP-1), an enzyme that plays a critical role in DNA repair and cell death. researchgate.netnih.govnih.gov When activated by DNA damage, PARP-1 can lead to NAD+ depletion and the production of poly(ADP-ribose) polymers, ultimately contributing to cell death. researchgate.netnih.gov Studies have demonstrated that minocycline directly inhibits the enzymatic activity of PARP-1 in a competitive manner with respect to NAD+. researchgate.net
The inhibition of PARP-1 by minocycline occurs at nanomolar concentrations, with a reported Ki value of 13.8 ± 1.5 nM. researchgate.netnih.gov This potent inhibition has been shown to be neuroprotective in cortical neuron cultures subjected to genotoxic stress. researchgate.netnih.gov Minocycline was found to reduce neuronal death by over 80% at a concentration of 100 nM, an effect comparable to established PARP inhibitors. researchgate.netnih.gov Furthermore, a strong correlation has been observed between the potency of various tetracycline (B611298) derivatives as PARP-1 inhibitors and their neuroprotective capabilities. researchgate.netnih.gov The order of potency was found to be minocycline > doxycycline (B596269) > demeclocycline (B601452) > chlortetracycline. nih.gov
Table 3: Research Findings on PARP-1 Inhibition by Minocycline
| Parameter | Value/Finding | References |
|---|---|---|
| Inhibition Type | Direct, competitive with respect to NAD+ | researchgate.net |
| Ki value | 13.8 ± 1.5 nM | researchgate.netnih.gov |
| Neuroprotection | Reduced neuronal death by >80% at 100 nM in cortical neuron cultures. | researchgate.netnih.gov |
| Comparative Potency | Minocycline > doxycycline > demeclocycline > chlortetracycline | nih.gov |
Attenuation of Glutamate (B1630785) Excitotoxicity
This compound has demonstrated neuroprotective effects by attenuating glutamate-induced excitotoxicity. nih.govnih.govresearchgate.net Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death, is a key factor in various neurological disorders. Minocycline has been shown to protect neurons against neuronal death induced by excitotoxic concentrations of NMDA or glutamate. nih.gov
The underlying mechanism for this protection appears to be the inhibition of the rise in intracellular calcium concentration ([Ca2+]i) that is triggered by NMDA or glutamate. nih.gov By preventing this influx of calcium, minocycline mitigates the downstream detrimental effects that lead to cell death. nih.govnih.gov Interestingly, studies have shown that while minocycline effectively attenuates NMDA-induced excitotoxicity, the structurally related tetracycline, doxycycline, is ineffective at similar concentrations. nih.gov This suggests a specific neuroprotective action of minocycline against glutamate excitotoxicity that is not shared by all tetracyclines. nih.gov
Immunomodulatory Activities Beyond Direct Inflammation
Beyond its direct anti-inflammatory effects, this compound possesses broader immunomodulatory activities. stemcell.comdirect-ms.orgnih.gov These actions contribute to its therapeutic potential in a range of conditions. Minocycline has been shown to influence T-cell activity, a key component of the adaptive immune system. nih.gov In vitro studies have indicated that minocycline can inhibit antigen processing for presentation to human T-cells and suppress T-cell proliferation and the production of inflammatory cytokines. nih.gov
Furthermore, minocycline has been found to inhibit the activation of microglia, the resident immune cells of the central nervous system. direct-ms.orgd-nb.info This includes suppressing signaling pathways within microglia, such as the mitogen-activated protein kinases (MAPKs). d-nb.info By modulating the activity of these key immune cells, minocycline can dampen the neuroinflammatory responses that contribute to the pathology of various neurological diseases. direct-ms.orgd-nb.info
Mechanisms of Action in Specific Cellular Models (e.g., Pluripotent Stem Cells)
The influence of this compound extends to the regulation of pluripotent stem cells (PSCs). In a specific chemical cocktail known as LCDM, which includes human leukemia inhibitory factor (hLIF), CHIR99021, and (S)-(+)-dimethindene maleate, minocycline hydrochloride is a critical component for maintaining a novel type of extended pluripotent stem cells (EPSCs). nih.govfrontiersin.orgnih.gov These EPSCs possess the developmental potential to form both embryonic and extraembryonic lineages. nih.govfrontiersin.orgnih.gov
Research indicates that the role of minocycline in this context is mediated through its inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govfrontiersin.org This is supported by the finding that genetic disruption of Parp1 can substitute for the presence of minocycline in the culture medium for maintaining mouse EPSCs. nih.govfrontiersin.org In studies involving mouse zygotes, treatment with minocycline was found to slow down the kinetics of embryonic development during the cleavage stage without negatively impacting the potential for blastocyst formation. nih.gov This effect was mimicked by other PARP-1 inhibitors, further solidifying the role of PARP-1 inhibition in the observed developmental effects. nih.gov
Investigation of Anticancer Potential and Associated Molecular Targets
This compound has been investigated for its potential as an anticancer agent, with research pointing to several molecular targets. medchemexpress.comresearchgate.net In various cancer cell lines, including ovarian, breast, glioma, liver, melanoma, and colorectal cancer, minocycline has demonstrated anti-cancer effects. researchgate.net One of the key mechanisms is the inhibition of cell proliferation and clonogenic activity. medchemexpress.com
Minocycline has been shown to induce cell cycle arrest, in part by inhibiting cyclins and suppressing DNA incorporation. medchemexpress.com It can also induce apoptosis in cancer cells. medchemexpress.com A significant molecular target is the hypoxia-inducible factor (HIF)-1α. medchemexpress.com Minocycline leads to the suppression of HIF-1α, which is accompanied by an upregulation of p53 protein levels and the inactivation of the AKT/mTOR/p70S6K/4E-BP1 pathway. medchemexpress.com These actions disrupt key signaling pathways that are often dysregulated in cancer, highlighting the multifaceted anti-cancer potential of this compound.
Advanced Analytical Methodologies for 9 Amino Minocycline Hcl Characterization and Quantification in Research
Chromatographic Techniques for Purity Assessment and Related Substances Analysis
Chromatographic methods are fundamental for separating 9-Amino-minocycline HCl from its parent compound, minocycline (B592863), as well as from precursors, by-products, and degradation products. These techniques are essential for assessing purity and analyzing related substances.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis and purity verification of this compound and its derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common modality, utilizing a non-polar stationary phase and a polar mobile phase.
Research studies on minocycline provide a blueprint for methods applicable to its 9-amino derivative. A typical method involves an Inertsil ODS 3V C18 column with a mobile phase composed of a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724). tsijournals.comtsijournals.com For instance, a method for minocycline hydrochloride uses a mobile phase of acetonitrile and phosphate buffer (25:75 v/v) at a flow rate of 0.5 mL/min, with UV detection at 280 nm. tsijournals.comtsijournals.com The retention time for minocycline hydrochloride under these conditions was reported to be 7.13 minutes. tsijournals.com The use of dimethylformamide (DMF) in mobile phases has been reported but is often avoided as it can negatively impact column longevity and system performance. researchgate.nettsijournals.com Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure evolution of HPLC, is also employed to monitor the progress of reactions involving this compound, offering faster analysis times and improved resolution. alfa-chemistry.com
Table 1: Example of RP-HPLC Method Parameters for Tetracycline (B611298) Analysis
| Parameter | Condition | Source |
|---|---|---|
| Instrument | High-Performance Liquid Chromatograph | tsijournals.comtsijournals.com |
| Column | Inertsil ODS 3V C18 (250 mm x 4.6 mm, 5 µm) | tsijournals.comtsijournals.com |
| Mobile Phase | Acetonitrile : Phosphate Buffer (25 : 75 v/v) | tsijournals.comtsijournals.com |
| Flow Rate | 0.5 mL/min | tsijournals.comtsijournals.com |
| Detection | UV at 280 nm | tsijournals.comtsijournals.com |
| Column Temp. | 40°C | tsijournals.com |
| Run Time | 10 min | tsijournals.com |
| Diluent | Buffer with 50 mg/L di-sodium edentate (EDTA-Na2) | tsijournals.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It is particularly valuable for the definitive identification of this compound and its related substances. Following chromatographic separation, the analyte is ionized (e.g., via Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.
For this compound (molecular formula C23H28N4O7·HCl), the expected mass of the free base is 472.50 g/mol . daicelpharmastandards.com Mass spectrometry can confirm this molecular weight. For example, in a synthesis of tigecycline (B611373) starting from this compound, the intermediate was analyzed by ESI mass spectrometry, which showed a peak at m/z 473 (M+1), confirming the presence of the protonated molecule of 9-aminominocycline (B1505792). google.com LC-MS is also crucial for characterizing final products derived from this compound, such as 9-aminomethyl-substituted compounds, where it is used alongside NMR for structural confirmation. google.com
Spectroscopic Techniques for Structural Elucidation and Quantitative Determination
Spectroscopic techniques are vital for elucidating the molecular structure of this compound and for its quantification. These methods provide information about the compound's functional groups and the arrangement of atoms within the molecule.
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. The FT-IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds. For tetracycline compounds, characteristic bands corresponding to O-H, N-H, C=O, C=C, and C-N stretching and bending vibrations are observed.
While specific FT-IR data for this compound is not widely published, methods developed for minocycline hydrochloride are informative. researchgate.net A quantitative FT-IR method for minocycline hydrochloride in pharmaceutical pellets has been developed using the potassium bromide (KBr) pellet technique. researchgate.net The analysis utilized the area of the aromatic stretching band between 1503 cm⁻¹ and 1427 cm⁻¹ (peaking at 1471 cm⁻¹) for quantification. researchgate.net This approach demonstrates the potential of FT-IR not only for identification but also for the quantitative estimation of this compound in research samples. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR experiments are used to map the connectivity of atoms in this compound and its derivatives.
Method Validation Parameters and Reproducibility in Academic Research Settings
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. In academic research, ensuring the reproducibility of analytical results is critical for the integrity of the research findings. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). tsijournals.com
Key validation parameters for chromatographic methods like HPLC include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. tsijournals.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For minocycline HCl, linearity has been demonstrated in ranges of 100 to 900 µg/mL. tsijournals.comtsijournals.com
Accuracy: The closeness of the test results to the true value, often determined through recovery studies at different concentration levels (e.g., 50%, 100%, 150%). Recoveries for minocycline HCl methods are typically in the range of 99.5% to 100.0%. tsijournals.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). tsijournals.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For one minocycline HCl method, the LOD was 0.816 µg/mL and the LOQ was 2.474 µg/mL. tsijournals.comtsijournals.com
Table 2: Typical Validation Parameters for an HPLC Assay of a Minocycline Compound
| Parameter | Typical Value/Range | Source |
|---|---|---|
| Linearity Range | 100 - 900 µg/mL | tsijournals.comtsijournals.com |
| Correlation Coefficient (r²) | > 0.999 | researchgate.net |
| Accuracy (% Recovery) | 99.5% - 100.0% | tsijournals.com |
| Precision (%RSD) | < 2% | tsijournals.com |
| LOD | 0.816 µg/mL | tsijournals.comtsijournals.com |
| LOQ | 2.474 µg/mL | tsijournals.comtsijournals.com |
Emerging Research Areas and Potential Applications of 9 Amino Minocycline Hcl
Investigation in Experimental Models of Neurodegeneration and Neurological Injury
Minocycline (B592863) and its derivatives have been extensively studied for their neuroprotective potential in various models of neurological damage. This has spurred research into the efficacy of 9-amino-minocycline HCl in similar contexts.
Spinal Cord Injury (SCI): Research in animal models of SCI has shown that minocycline can target multiple secondary injury mechanisms, including inflammation, oxidative stress, and apoptosis. nih.govmdpi.com Studies have demonstrated that minocycline treatment can reduce lesion size, decrease the death of oligodendrocytes (the cells that produce the myelin sheath around axons), and improve functional recovery in mice with SCI. nih.govoup.comcaymanchem.com This is attributed to its ability to modulate signaling pathways like p38 MAPK and PI3K/Akt and inhibit matrix metalloproteinases. nih.gov
Huntington's Disease (HD): The potential of minocycline in HD models is an area of active investigation, though with some conflicting results. researchgate.net Some studies have reported that minocycline can delay disease progression and cell death in mouse models of HD by inhibiting caspases, which are enzymes involved in apoptosis. nih.govnih.govresearchgate.net It has been shown to block the release of cell death mediators from mitochondria and inhibit both caspase-dependent and -independent cell death pathways. nih.govpnas.org However, other studies have reported no beneficial effects on behavioral abnormalities or the aggregation of the mutant huntingtin protein. researchgate.nettandfonline.com
The neuroprotective effects of minocycline are thought to be mediated by several mechanisms, including:
Anti-inflammatory effects: Inhibition of microglial activation. nih.govresearchgate.net
Anti-apoptotic effects: Inhibition of caspase-1 and caspase-3, and stabilization of the mitochondrial membrane to prevent the release of cytochrome c. nih.govnih.gov
Inhibition of matrix metalloproteinases: These enzymes contribute to tissue damage in the central nervous system. researchgate.net
Table 1: Investigated Mechanisms of Minocycline in Neurodegeneration Models
| Mechanism | Disease Model | Observed Effect | Reference |
|---|---|---|---|
| Inhibition of Caspase-1 and -3 | Huntington's Disease | Reduced apoptosis and IL-1β levels. | nih.gov |
| Inhibition of Cytochrome C Release | Amyotrophic Lateral Sclerosis | Reduced apoptosis. | nih.gov |
| Inhibition of Microglial Activation | Ischemia | Reduced inflammation and neuronal sparing. | nih.gov |
| Reduction of Axonal Dieback | Spinal Cord Injury | Improved functional outcome. | nih.gov |
Exploration in Inflammatory Conditions and Autoimmune Models
The anti-inflammatory properties of minocycline and its derivatives extend beyond the central nervous system. nih.gov
Minocycline has demonstrated efficacy in experimental models of various inflammatory diseases, including dermatitis, periodontitis, and atherosclerosis. nih.gov Its ability to chelate calcium ions may contribute to its anti-inflammatory effects in skin conditions. nih.gov In the context of autoimmune disorders, minocycline has been investigated in models of rheumatoid arthritis and inflammatory bowel disease. nih.gov However, it's important to note that minocycline use has also been associated with autoimmune reactions in some individuals, such as drug hypersensitivity syndrome and lupus-like syndrome. researchgate.netmdpi.comnih.gov
Research has also explored the effects of minocycline on the inflammatory response in Lyme disease, caused by the spirochete Borrelia burgdorferi. Studies have shown that both doxycycline (B596269) and minocycline can inhibit the production of pro-inflammatory mediators in response to the bacteria. oup.com
Research into Antimycobacterial Efficacy and Resistance Mechanisms
While minocycline itself has limited efficacy against Mycobacterium abscessus, a non-tuberculous mycobacterium, recent research has focused on developing novel minocycline analogs with improved activity. nih.gov A series of 9-heteroaryl substituted minocycline analogs have been synthesized and shown to have good in vitro activity against both Mycobacterium tuberculosis and Mycobacterium abscessus. nih.gov Importantly, these new analogs appear to evade inactivation by the TetX enzyme, a mechanism of resistance found in M. abscessus. nih.gov
Development of Novel Conjugates and Delivery Systems for Targeted Research Applications
To enhance the therapeutic potential and reduce potential side effects of minocycline and its derivatives, researchers are developing novel delivery systems. One promising approach involves conjugating 9-amino-minocycline to dendrimers, which are highly branched macromolecules. nih.govresearchgate.net
A study demonstrated the successful conjugation of 9-amino-minocycline to a hydroxyl poly(amidoamine) (PAMAM) dendrimer. nih.gov This dendrimer-minocycline conjugate (D-mino) exhibited several advantages over the free drug in in vitro studies using activated microglial cells:
Enhanced cellular uptake. nih.gov
Superior suppression of the inflammatory cytokine TNF-α. nih.govresearchgate.net
More effective reduction of oxidative stress by inhibiting nitric oxide production. nih.govresearchgate.net
These findings suggest that targeted delivery systems like dendrimers could improve the efficacy of 9-amino-minocycline in treating neuroinflammation while potentially minimizing systemic exposure. nih.govresearchgate.net Other research has focused on creating novel minocycline derivatives through methods like the proline-catalyzed three-component Mannich reaction to generate compounds with improved antibacterial efficacy. scielo.org.za
Role in Stem Cell Research and Developmental Biology Models
Minocycline hydrochloride (MiH) has emerged as a key component in the culture medium for a novel type of pluripotent stem cell known as extended pluripotent stem cells (EPSCs). frontiersin.orglife-science-alliance.org These cells have the unique ability to generate both embryonic and extraembryonic tissues. life-science-alliance.org
Studies have shown that MiH, along with other small molecules, helps maintain the unique properties of EPSCs. frontiersin.org Interestingly, the role of MiH in this context appears to be linked to the inhibition of PARP1, an enzyme involved in DNA repair and other cellular processes. frontiersin.org
Furthermore, research has indicated that MiH can have a protective effect on mouse embryonic development in suboptimal environments. frontiersin.org It was found to slow down the developmental kinetics during the cleavage stage without impairing the potential for blastocyst formation. frontiersin.org This protective role was also observed in embryos exposed to oxidative stress, suggesting that MiH could be a beneficial supplement for embryo culture. frontiersin.org
Conclusion and Future Directions in 9 Amino Minocycline Hcl Research
Advancements in Synthesis and Optimization Strategies for Novel Analogues
The chemical scaffold of 9-Amino-minocycline presents a versatile platform for synthetic modification, aimed at creating novel analogues with enhanced properties. Future research is progressively moving beyond traditional modifications toward more sophisticated and efficient synthetic strategies.
One promising approach involves organocatalysis. For instance, a proline-catalyzed three-component Mannich reaction has been successfully employed using the 9-amino-minocycline core, various aldehydes, and ketones. scielo.org.za This method provides a mild and efficient route to new derivatives. scielo.org.za The reaction conditions have been optimized, demonstrating tolerance for a variety of ketones and aldehydes, which allows for the generation of a diverse library of novel minocycline (B592863) derivatives. scielo.org.za
| Ketone Substrate | Aldehyde Substrate | Conversion (%) |
| Butanone | Benzaldehyde | 80-98% |
| Methoxyacetone | Benzaldehyde | 80-98% |
| Ethyl methyl ketone | Benzaldehyde | 80-98% |
| Acetone | Benzaldehyde | 80-98% |
| Hydroxyacetone | Nitro-benzaldehyde | Optimized |
This table illustrates the high conversion rates achieved with various ketones in the proline-catalyzed Mannich reaction with 9-amino-minocycline and an aldehyde, indicating the versatility of this synthetic strategy. scielo.org.za
Furthermore, significant improvements are being made in the synthesis of 9-aminomethyl-substituted minocyclines. Modern methods are replacing traditional organotin methodology with silicon-based reducing agents. google.com This shift not only utilizes a less toxic reducing agent but also simplifies the isolation of the desired product, often circumventing the need for time-consuming chromatography. google.com The advancement in palladium coupling reactions has also been pivotal for practical derivatization at the C9 position on the D-ring of the tetracycline (B611298) structure. google.com These synthetic advancements are crucial for the process-scale synthesis required for extensive preclinical and clinical evaluation. google.com The development of semisynthetic strategies to modify natural products like minocycline holds significant promise for overcoming challenges such as drug resistance and toxicity associated with earlier compounds. researchgate.net
Further Elucidation of Untapped Molecular and Cellular Pathways
While the primary mechanism of action for tetracyclines—inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit—is well-established, recent research has begun to uncover novel molecular and cellular pathways influenced by 9-Amino-minocycline. nih.govpatsnap.com These discoveries are opening new avenues for its therapeutic application, particularly in combating antibiotic resistance.
A recent study highlighted the role of 9-aminominocycline (B1505792) (9-AMC) as a potent adjuvant when combined with tigecycline (B611373) against tigecycline-resistant, tet(X4)-positive Escherichia coli. nih.gov This synergistic effect is not due to direct bactericidal activity but through a multi-pronged mechanism that restores tigecycline's efficacy. The combination therapy was found to:
Enhance membrane damage: The presence of 9-AMC increases the permeability of the bacterial membrane. nih.gov
Reduce intracellular ATP levels: The combination leads to a significant drop in the energy currency of the bacterial cell. nih.gov
Accelerate oxidative damage: The therapy promotes the generation of reactive oxygen species (ROS), leading to increased oxidative stress within the bacteria. nih.gov
Transcriptomic analysis in this study revealed that the genes affected by the combination therapy were primarily enriched in ABC transporters, suggesting an impact on cellular transport systems. nih.gov Furthermore, molecular docking showed that 9-AMC binds stably to the Tet(X4) inactivating enzyme, potentially inhibiting its ability to degrade tigecycline. nih.gov This research demonstrates that 9-AMC can effectively retard the evolution of resistance genes and narrow the mutant selection window. nih.gov
Beyond its role in overcoming resistance, minocycline is known to possess significant anti-inflammatory, antioxidant, and anti-apoptotic properties, which are independent of its antimicrobial action. nih.govdrugbank.com These effects are partly attributed to the inhibition of microglial cell activity and a reduction in the production of pro-inflammatory cytokines. patsnap.com Studies on human melanocytes have shown that minocycline can modulate redox homeostasis, inducing oxidative stress at certain concentrations while also protecting cells from external oxidative insults like UVA radiation and hydrogen peroxide. nih.gov This dual role suggests complex interactions with cellular antioxidant pathways that warrant further investigation. nih.gov
Methodological Advancements in Research and Analytical Techniques
The development of novel 9-Amino-minocycline analogues and the study of their complex biological activities necessitate parallel advancements in analytical techniques. These methods are essential for purification, characterization, and quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) remains a foundational technique. Semi-preparative reverse-phase HPLC is crucial for the direct purification of newly synthesized minocycline derivatives from reaction mixtures. scielo.org.za For quantitative analysis, methods are becoming more sensitive and rapid. Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) has been developed for the specific, sensitive, and accurate determination of trace amounts of tetracyclines in complex samples like wastewater. researchgate.net A simple and rapid extraction method using trifluoroacetic acid followed by reversed-phase HPLC (RP-HPLC) with UV/Vis detection has also been established for analyzing tetracycline analogues in bovine milk, minimizing sample preparation steps while achieving good precision and linearity. scirp.org
More advanced analytical strategies are also emerging for tetracyclines. These include:
Electrochemical Sensors: Aptasensors constructed with nanocomposites have been used for the determination of tetracycline in milk samples via differential pulse voltammetry (DPV). nih.gov
Photoelectrochemical (PEC) Detection: The use of metal-organic frameworks (MOFs) in combination with PEC detection offers another sensitive analytical approach. nih.gov
Integrated Nanochannel Electrodes (INCE): This technology provides an alternative solution in the field of nanopore analysis for small molecules like tetracyclines. nih.gov
| Analytical Technique | Application/Matrix | Key Features |
| UHPLC-MS | Wastewater | Specific, sensitive, precise, and accurate for trace analysis. researchgate.net |
| RP-HPLC with UV/Vis | Bovine Milk | Rapid extraction, minimal sample prep, good linearity (r² > 0.99). scirp.org |
| Differential Pulse Voltammetry (DPV) | Milk | Aptasensor-based, utilizes nanocomposites. nih.gov |
| Photoelectrochemical (PEC) Detection | Environmental/Food Samples | Employs Metal-Organic Frameworks (MOFs). nih.gov |
| Integrated Nanochannel Electrode (INCE) | General Small Molecule Analysis | Nanopore analysis model. nih.gov |
This table summarizes advanced analytical techniques used for the detection and quantification of tetracycline-class compounds, highlighting their applications and key features.
Prospects for Rational Drug Design and Scaffold Modification Based on 9-Amino-minocycline HCl
The 9-Amino-minocycline structure is increasingly viewed as a "privileged scaffold"—a molecular framework that can be systematically modified to create new therapeutic agents with tailored functions. mdpi.com Rational drug design and scaffold modification strategies are poised to drive the next generation of minocycline-based therapeutics.
A key area of focus is the targeted modification of the C9 position to enhance antibacterial activity and overcome resistance. nih.gov The unique amino group at this position on 9-Amino-minocycline serves as a critical anchor point for derivatization. Strategies like "scaffold hopping," where the core structure is modified to create novel chemotypes with improved properties (e.g., metabolic stability, reduced toxicity), are being explored to move beyond simple substitutions. nih.gov
Perhaps the most innovative direction is the use of the minocycline scaffold for purposes entirely unrelated to its antibiotic activity. A novel, two-component small-molecule control system has been developed based on the disruption of protein-protein interactions by minocycline. nih.govacs.org This system consists of a minocycline-recognizing single-domain antibody (sdAb) and a minocycline-displaceable cyclic peptide. nih.govacs.org When minocycline is introduced, it binds to the sdAb, displacing the peptide and disrupting the engineered protein interaction. This elegant "off-switch" has been applied to:
Control split Chimeric Antigen Receptor (CAR) systems. nih.gov
Regulate universal CAR adaptors. nih.gov
Create tunable T-cell activation modules. nih.govacs.org
Develop a controllable cellular payload secretion system. nih.gov
This work represents a significant step forward in using a well-characterized small molecule like minocycline to remotely control the timing and intensity of advanced cellular therapies, leveraging its excellent biodistribution and low toxicity. nih.govacs.org Such applications underscore the immense potential of the 9-Amino-minocycline scaffold as a foundation for rational drug design, extending its relevance far beyond the realm of infectious diseases.
Q & A
Q. What validated methods are recommended for synthesizing and characterizing 9-Amino-minocycline HCl in academic research?
The synthesis of this compound involves functionalizing minocycline derivatives. A validated protocol includes:
- Azidation : Reacting minocycline derivatives with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 18 hours to introduce an azido group .
- Conjugation : Using carbodiimide crosslinkers (e.g., DCC) to conjugate the azido-functionalized intermediate with dendrimers or other carriers under controlled pH (NaHCO₃ buffer) .
- Characterization : Employ nuclear magnetic resonance (NMR) for structural confirmation and HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity (>97%) .
Q. How can researchers ensure batch-to-batch consistency in this compound purity for in vitro studies?
- HPLC Protocols : Use reverse-phase HPLC with UV detection (λ = 254 nm). Mobile phase: 0.1% trifluoroacetic acid in water (A) and acetonitrile (B), gradient elution (10–90% B over 20 min) .
- Acceptance Criteria : Purity ≥97% by area normalization; residual solvents (e.g., DMF) must comply with ICH Q3C guidelines .
Advanced Research Questions
Q. What experimental designs are optimal for investigating this compound’s neuroinflammatory modulation in vivo?
- Animal Models : Use LPS-induced neuroinflammation models in rodents. Administer this compound (5–20 mg/kg, IV) and assess microglial activation via Iba1 immunohistochemistry .
- Endpoint Metrics : Quantify pro-inflammatory cytokines (IL-6, TNF-α) in cerebrospinal fluid using ELISA and compare with dendrimer-conjugated formulations to evaluate targeted delivery efficacy .
- Control Groups : Include untreated controls, vehicle controls (saline/DMSO), and positive controls (e.g., free minocycline) to isolate compound-specific effects .
Q. How should researchers address contradictory data on this compound’s efficacy across different disease models?
- Comparative Dose-Response Studies : Test the compound in parallel models (e.g., neuroinflammation vs. bacterial infection) using identical dosing regimens .
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify pathway-specific responses (e.g., NF-κB vs. MMP-9 inhibition) that may vary by model .
- Meta-Analysis : Aggregate data from published studies (e.g., neuroprotection vs. cytotoxicity) and apply statistical frameworks (e.g., random-effects models) to identify confounding variables (e.g., cell type, pH stability) .
Methodological Challenges
Q. What strategies improve the stability of this compound in aqueous solutions for long-term assays?
- pH Optimization : Prepare stock solutions in deoxygenated PBS (pH 7.4) to prevent hydrolysis. Avoid pH <6, which accelerates degradation .
- Lyophilization : Lyophilize aliquots with cryoprotectants (e.g., trehalose) and store at -80°C. Reconstitution stability should be validated via HPLC at 24-hour intervals .
Q. How can researchers validate target engagement of this compound in complex biological systems?
- Fluorescent Tagging : Synthesize Cy5-labeled conjugates (e.g., Cy5-D-mino) using propargyl bromide and copper-catalyzed azide-alkyne cycloaddition (CuAAC). Confirm cellular uptake in microglia via confocal microscopy .
- Competitive Binding Assays : Use radiolabeled tracers (e.g., ³H-minocycline) to measure displacement in receptor-rich tissues (e.g., brain homogenates) .
Data Reporting Standards
Q. What metadata should accompany publications on this compound to ensure reproducibility?
- Synthetic Details : Report reaction yields, purification methods (e.g., column chromatography), and spectroscopic data (¹H/¹³C NMR, HRMS) .
- Biological Assays : Specify animal ethics approvals, sample sizes, and statistical tests (e.g., ANOVA with Tukey post-hoc). Raw data (e.g., ELISA absorbance values) should be archived in public repositories .
Contradictory Findings & Resolution
Q. How to resolve discrepancies in this compound’s antibacterial vs. anti-inflammatory potency?
- Dual-Activity Assays : Conduct parallel MIC (minimal inhibitory concentration) and cytokine inhibition assays in THP-1 macrophages. Use checkerboard assays to identify synergistic/antagonistic interactions with antibiotics .
- Structural Analysis : Compare molecular docking predictions (e.g., binding to bacterial ribosomes vs. TLR4 receptors) to clarify mechanistic divergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
